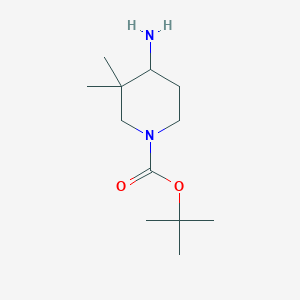

Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-6-9(13)12(4,5)8-14/h9H,6-8,13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJCZOJFFXXZKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC1N)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436323 | |

| Record name | TERT-BUTYL 4-AMINO-3,3-DIMETHYLPIPERIDINE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473838-65-2 | |

| Record name | TERT-BUTYL 4-AMINO-3,3-DIMETHYLPIPERIDINE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate

Abstract

This technical guide provides an in-depth analysis of tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will explore its chemical identity, including its definitive CAS number, and present its core physicochemical properties. The narrative will detail a validated synthesis protocol, explaining the causal relationships behind the procedural steps. Furthermore, this guide will illuminate the compound's strategic importance in drug discovery by examining its application as a crucial intermediate in the development of complex pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Chemical Identity and Physicochemical Properties

This compound is a substituted piperidine derivative featuring a gem-dimethyl group at the 3-position and a Boc-protected amine at the 1-position. This structural arrangement makes it a valuable and versatile scaffold in organic synthesis. While multiple CAS numbers may be encountered depending on stereochemistry, the most commonly referenced CAS number for the racemic mixture is 473838-65-2 [1][2]. Chiral versions, such as the (S)-enantiomer and (R)-enantiomer, have distinct CAS numbers, 1357600-60-2 and 1357600-61-3, respectively[3][4][5].

The presence of the tert-butoxycarbonyl (Boc) group serves a critical protective function. It deactivates the piperidine nitrogen, preventing its participation in undesired side reactions, thereby allowing for selective functionalization at the 4-amino position. The gem-dimethyl group at the adjacent position introduces conformational rigidity and steric bulk, which can be leveraged by medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of a final drug candidate.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 473838-65-2 (racemate) | [1][2] |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [1][2][3][4] |

| Molecular Weight | 228.33 g/mol | [1][3][4] |

| IUPAC Name | This compound | [2] |

| Purity | Typically ≥97% | [2][3] |

Synthesis and Mechanistic Rationale

The synthesis of piperidine derivatives is a cornerstone of pharmaceutical chemistry. While numerous synthetic routes exist for related compounds, a common strategy involves the construction of the piperidine ring followed by functional group manipulation. For Boc-protected amino-piperidines, a prevalent method is the protection of a commercially available aminopiperidine. Another robust approach involves a multi-step synthesis starting from a suitable precursor, such as a piperidone.

Below is a representative, conceptual workflow for synthesizing a Boc-protected aminopiperidine, illustrating the core principles. The synthesis of the specific 3,3-dimethyl substituted target follows a more complex, multi-step pathway often starting from different precursors but adhering to similar principles of protection, reduction, and functionalization.

2.1. Conceptual Synthesis Workflow

This diagram illustrates a generalized pathway for producing a Boc-protected aminopiperidine from a piperidone precursor, a common strategy in heterocyclic chemistry.

Caption: Role of a JAK inhibitor in blocking the JAK-STAT signaling pathway.

A drug molecule synthesized using the this compound scaffold can be designed to fit into the ATP-binding pocket of the JAK enzyme. This competitive inhibition prevents the phosphorylation and subsequent activation of STAT proteins, thereby blocking the downstream signaling cascade that leads to inflammation. The specific stereochemistry and conformation imparted by the 3,3-dimethylpiperidine core are essential for achieving high potency and selectivity for the target kinase.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for pharmaceutical innovation.[6] Its well-defined structure, featuring a protected nitrogen and a conformationally restricted ring, provides an ideal starting point for the synthesis of complex and highly specific therapeutic agents. The robust and scalable synthesis protocols, coupled with its versatile reactivity, ensure its continued and widespread application in the demanding field of drug discovery. This guide has provided a comprehensive overview, from fundamental properties to strategic applications, underscoring the compound's significance to the scientific community.

References

-

ABL Technology. This compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. [Link]

-

Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]

-

Molbase. This compound. [Link]

-

Pharmaffiliates. tert-Butyl (R)-3-aminopiperidine-1-carboxylate. [Link]

-

ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]

-

Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

-

CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

-

PubChem. 4-(N-Boc-amino)piperidine. [Link]

- Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

- Google Patents. CN107805218B - Method for preparing 4-Boc-aminopiperidine.

-

National Institutes of Health (NIH). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 1-Boc-4-amino-3,3-dimethylpiperidine 97% | CAS: 473838-65-2 | AChemBlock [achemblock.com]

- 3. chemscene.com [chemscene.com]

- 4. CAS 1357600-61-3 | (R)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester - Synblock [synblock.com]

- 5. (R)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester [sobekbio.com]

- 6. nbinno.com [nbinno.com]

physical and chemical properties of Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate

An In-depth Technical Guide to Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Introduction: A Scaffold of Strategic Importance

In the landscape of modern medicinal chemistry, the rational design of drug candidates hinges on the availability of versatile, well-characterized building blocks. This compound is one such cornerstone molecule. Its structure, featuring a conformationally restricted piperidine ring with an orthogonally protected diamine, presents a unique and powerful scaffold for interrogating biological targets. The gem-dimethyl group at the 3-position introduces significant steric hindrance, which can be strategically employed to dictate vectoral growth of the molecule, improve metabolic stability, and enhance selectivity for the target protein. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and safe handling, grounded in practical, field-proven insights.

Part 1: Core Physicochemical Characteristics

Understanding the fundamental physical and chemical properties of a building block is paramount for its effective use in synthesis and process development.

Chemical Structure and Properties:

The molecule's molecular formula is C₁₂H₂₄N₂O₂ with a molecular weight of 228.33 g/mol .[1] The structure is characterized by a piperidine ring with a primary amine at the 4-position and a tert-butoxycarbonyl (Boc) protected amine at the 1-position. The key feature is the gem-dimethyl substitution at the 3-position, adjacent to the primary amine.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [1] |

| Molecular Weight | 228.33 g/mol | [1] |

| CAS Number | 1357600-60-2 ((S)-enantiomer) | [1] |

| 1357600-61-3 ((R)-enantiomer) | [2][3] | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in methanol, chloroform, and other common organic solvents. | |

| Storage | Store at 2-8°C, protected from light and moisture. | [1] |

Table 1. Physicochemical Data

Part 2: Synthesis, Purification, and Spectroscopic Identity

A robust and scalable synthetic route is essential for the utility of any chemical building block. The most common and logical approach begins with the corresponding ketone.

Synthetic Workflow: Reductive Amination

The primary amine at the C4 position is typically installed via reductive amination of the precursor ketone, tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. This choice is driven by the high efficiency and functional group tolerance of this reaction.

Sources

Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate molecular structure

An In-Depth Technical Guide to the Molecular Structure of Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate

Abstract

This compound is a pivotal synthetic building block in modern medicinal chemistry. Its unique molecular architecture, characterized by a conformationally restricted piperidine core, offers researchers a valuable scaffold for the design of novel therapeutics. The strategic placement of a gem-dimethyl group at the C3 position introduces significant steric hindrance and reduces the conformational flexibility of the piperidine ring, a feature that is highly desirable for probing structure-activity relationships (SAR) and optimizing ligand-receptor interactions. This technical guide provides a comprehensive analysis of the compound's molecular structure, including a discussion of the conformational implications of its substituents. Furthermore, it details a robust synthetic protocol for its preparation via reductive amination, outlines key spectroscopic data for its characterization, and explores its applications in drug discovery and development.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a privileged scaffold in pharmaceutical sciences, appearing in the structures of numerous approved drugs across a wide range of therapeutic areas, including antipsychotics, antidepressants, and antihistamines.[1] Its prevalence is due to its ability to adopt a stable chair-like conformation, allowing for the precise spatial orientation of functional groups, and its basic nitrogen atom, which is often protonated at physiological pH, facilitating critical interactions with biological targets.

The functionalization of the piperidine core allows for extensive chemical diversification. This compound (also known as 1-Boc-4-amino-3,3-dimethylpiperidine) is a particularly noteworthy derivative.[][3] It provides a primary amino group for further chemical elaboration while incorporating a gem-dimethyl substitution pattern that confers distinct conformational properties.[1] This guide serves as a technical resource for researchers, offering detailed insights into the structural nuances, synthesis, and characterization of this important synthetic intermediate.

Molecular Structure and Conformational Analysis

The chemical identity and properties of the title compound are dictated by the interplay of its constituent parts. A systematic breakdown of its structure reveals the rationale behind its utility in drug design.

Core Structure and Key Properties

The IUPAC name, this compound, precisely describes its molecular features:

-

Piperidine: The foundational six-membered heterocyclic ring.

-

1-carboxylate: The nitrogen atom of the piperidine ring is part of a carbamate functional group.

-

tert-butyl: The ester component of the carbamate is a bulky tert-butyl group. This N-tert-butoxycarbonyl moiety is commonly referred to as a "Boc" protecting group.

-

4-amino: A primary amine is attached to the C4 position of the ring.

-

3,3-dimethyl: Two methyl groups are attached to the C3 position, creating a gem-dimethyl or quaternary center.

A summary of its key properties is provided below.

| Property | Value | Reference |

| CAS Number | 473838-65-2 | [3][4] |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [][3][5] |

| Molecular Weight | 228.33 g/mol | [][4][5] |

| Synonyms | 1-Boc-4-amino-3,3-dimethylpiperidine | [][3] |

| Chirality | The C4 atom is a stereocenter. The racemic mixture and individual (R) and (S) enantiomers are commercially available. | [1][5][6] |

graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Define nodes for atoms with positions N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="-1.2,0.6!"]; C3 [label="C", pos="-1.2,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.2,-0.6!"]; C6 [label="C", pos="1.2,0.6!"];

// Substituents Boc [label="Boc", pos="-0.5,2.2!", fontsize=12, fontcolor="#EA4335"]; Me1 [label="CH₃", pos="-2.4, -0.9!"]; Me2 [label="CH₃", pos="-0.7, -1.5!"]; // Adjusted for clarity NH2 [label="NH₂", pos="0,-2.2!"];

// Draw bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

// Substituent bonds N1 -- Boc [style=dashed]; C3 -- Me1; C3 -- Me2; C4 -- NH2;

// Add implicit hydrogens for clarity on ring H2a [label="H₂", pos="-1.7, 0.9!", fontsize=10]; H4a [label="H", pos="0.5, -1.5!", fontsize=10]; H5a [label="H₂", pos="1.7, -0.9!", fontsize=10]; H6a [label="H₂", pos="1.7, 0.9!", fontsize=10]; }

Caption: 2D structure of this compound.

The Conformational Impact of the Gem-Dimethyl Group

The most significant structural feature of this molecule is the gem-dimethyl group at the C3 position. In an unsubstituted piperidine ring, a "ring flip" between two chair conformations can occur. However, the presence of the bulky methyl groups at C3 severely restricts this flexibility. This "conformational locking" is a powerful tool in medicinal chemistry, as it reduces the entropic penalty upon binding to a biological target. The gem-dimethyl substitution creates a sterically demanding environment that can influence the orientation of adjacent functional groups and their interactions with a receptor binding pocket.[1]

The N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group serves two primary functions:

-

Protection: It deactivates the piperidine nitrogen, preventing it from acting as a nucleophile or base in subsequent reaction steps. This allows for selective chemistry to be performed on the 4-amino group.

-

Steric Influence: As a bulky group, the Boc substituent further influences the conformational equilibrium of the ring and adds to the overall lipophilicity of the molecule.

Synthesis and Purification

A reliable and scalable synthesis is crucial for the utility of any building block. The most logical and common approach to synthesizing this compound is through the reductive amination of its corresponding ketone precursor, tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate.[7]

Retrosynthetic Analysis and Workflow

The synthesis can be envisioned by disconnecting the C-N bond of the 4-amino group, revealing the precursor ketone and an ammonia source. This transformation is achieved via reductive amination.

Caption: Synthetic workflow via reductive amination.

Experimental Protocol: Reductive Amination

This protocol is a self-validating system, where successful synthesis is confirmed by the characterization data outlined in the next section.

Materials:

-

tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (1.0 eq)

-

Ammonium acetate (10 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask charged with tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (1.0 eq) and ammonium acetate (10 eq), add the solvent (DCM or DCE).

-

Stir the resulting suspension at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the precursor ketone but efficiently reduces the intermediate iminium ion.

-

Stir the reaction at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the title compound.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The following data are representative of what is expected for this compound.

Data Summary

| Technique | Parameter | Expected Value |

| ¹H NMR | Chemical Shift (δ) | ~1.45 (s, 9H, Boc), ~0.9-1.1 (two s, 6H, gem-Me₂), ~1.5-3.8 (m, piperidine ring protons), ~1.2-1.6 (br s, 2H, NH₂) |

| ¹³C NMR | Chemical Shift (δ) | ~28.4 (Boc CH₃), ~30-35 (gem-Me₂), ~35-55 (piperidine CH, CH₂), ~79.5 (Boc C), ~155.0 (C=O) |

| FTIR | Wavenumber (cm⁻¹) | ~3300-3400 (N-H stretch), ~2950 (C-H stretch), ~1680 (C=O stretch, carbamate) |

| MS (ESI+) | m/z | 229.2 [M+H]⁺ |

Spectral Interpretation

-

¹H NMR: The most diagnostic signal is the large singlet at ~1.45 ppm, integrating to 9 protons, which is characteristic of the tert-butyl group.[8][9] The two methyl groups of the gem-dimethyl moiety are expected to appear as two distinct singlets due to their diastereotopic nature. The remaining piperidine protons will appear as a series of complex multiplets. The NH₂ protons often appear as a broad singlet that can exchange with D₂O.

-

¹³C NMR: The spectrum should show the expected number of carbon signals. Key signals include the quaternary carbon of the Boc group (~79.5 ppm) and the carbamate carbonyl carbon (~155.0 ppm).

-

FTIR: The presence of the primary amine is confirmed by the N-H stretching vibrations in the 3300-3400 cm⁻¹ region. The strong absorption around 1680 cm⁻¹ is characteristic of the carbamate C=O stretch.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive mode will readily protonate the molecule, resulting in a molecular ion peak [M+H]⁺ at m/z 229.2, confirming the molecular weight.

Applications in Drug Discovery

The title compound is not an active pharmaceutical ingredient itself but rather a high-value building block for creating more complex molecules.[10]

Its utility stems from:

-

Conformational Constraint: As discussed, the gem-dimethyl group provides a rigid scaffold. This allows medicinal chemists to reduce the number of low-energy conformations a drug candidate can adopt, which can lead to improved potency and selectivity.[1]

-

Vectorial Exit Point: The 4-amino group provides a well-defined point for chemical diversification. It can be acylated, alkylated, or used in reductive aminations to append other fragments and build out the final molecule.

-

SAR Exploration: By comparing a series of compounds with and without the gem-dimethyl group, researchers can directly probe the importance of conformational restriction in a specific region of the molecule for biological activity.

Caption: Role as a building block in drug discovery workflow.

Conclusion

This compound is a sophisticated chemical tool whose value lies in its precise molecular architecture. The combination of a reactive amino functional group, a stable Boc-protecting group, and a conformationally-locking gem-dimethyl substituent makes it an indispensable building block for the synthesis of complex and potent pharmaceutical agents. A thorough understanding of its structural properties, as detailed in this guide, is essential for its effective application in the rational design of next-generation therapeutics.

References

-

PubChem. tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. Available at: [Link]

-

Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Available at: [Link]

-

Angene. (R)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester. Available at: [Link]

Sources

- 1. Buy (R)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate | 1357600-61-3 [smolecule.com]

- 3. 1-Boc-4-amino-3,3-dimethylpiperidine 97% | CAS: 473838-65-2 | AChemBlock [achemblock.com]

- 4. labsolu.ca [labsolu.ca]

- 5. chemscene.com [chemscene.com]

- 6. (R)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester [sobekbio.com]

- 7. tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate | C12H21NO3 | CID 22278899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

Spectroscopic Data Analysis of Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate, a key building block in modern drug discovery. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for structural elucidation and quality control. Herein, we delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to provide a detailed understanding of the molecule's structural features.

Introduction

This compound is a disubstituted piperidine derivative featuring a bulky tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and an amino group at the C4 position. The gem-dimethyl substitution at the C3 position introduces significant steric hindrance, influencing the conformational dynamics of the piperidine ring. Accurate and unambiguous characterization of this molecule is paramount for its successful application in multi-step syntheses. This guide will walk through the expected spectroscopic data, explaining the rationale behind the spectral assignments and providing a framework for the analysis of similar compounds.

Molecular Structure and Key Features

The structure of this compound presents several key features that are readily identifiable by spectroscopic methods. The presence of the Boc group, the primary amine, the gem-dimethyl groups, and the piperidine ring protons all give rise to characteristic signals.

Figure 2: A typical workflow for NMR-based structural elucidation.

II. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecular ion [M+H]⁺.

-

Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass measurement.

Mass Spectrum Data and Interpretation

| m/z Value | Ion | Rationale |

| 229.1965 | [M+H]⁺ | The protonated molecular ion. The calculated exact mass for C₁₂H₂₅N₂O₂⁺ is 229.1965. |

| 173.1339 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group is a common fragmentation pathway for Boc-protected amines. |

| 129.1386 | [M+H - Boc]⁺ | Loss of the entire Boc group. |

Authoritative Grounding: The molecular formula of this compound is C₁₂H₂₄N₂O₂ with a molecular weight of 228.33 g/mol . [1][2]The observation of the protonated molecule at m/z 229.1965 in high-resolution mass spectrometry would strongly support the identity of the compound.

Figure 3: Proposed fragmentation pathway in ESI-MS.

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be acquired using a neat sample (if liquid) as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. If the sample is a solid, it can be prepared as a KBr pellet.

-

Data Acquisition: An FTIR spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

IR Spectrum Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| ~3300-3400 | N-H stretch | Primary Amine (-NH₂) | A characteristic broad absorption for the N-H stretching of the primary amine. |

| ~2970-2850 | C-H stretch | Alkanes | C-H stretching vibrations of the piperidine ring, gem-dimethyl, and Boc groups. |

| ~1680-1700 | C=O stretch | Carbamate (-O-C=O) | The strong carbonyl absorption of the Boc protecting group. |

| ~1580-1650 | N-H bend | Primary Amine (-NH₂) | The bending vibration of the primary amine. |

| ~1365 | C-H bend | tert-butyl | A characteristic bending vibration for the tert-butyl group. |

| ~1160-1250 | C-N stretch | Amine/Carbamate | C-N stretching vibrations. |

Expertise & Experience: The IR spectrum provides a rapid and effective way to confirm the presence of the key functional groups. The strong carbonyl stretch of the Boc group and the characteristic N-H stretches of the primary amine are particularly diagnostic.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-consistent picture of the structure of this compound. By combining the detailed connectivity information from NMR, the molecular weight confirmation from mass spectrometry, and the functional group identification from IR spectroscopy, researchers can confidently verify the identity and purity of this important synthetic intermediate. This analytical workflow serves as a robust model for the characterization of other complex small molecules in a drug discovery and development setting.

References

-

Supplementary Information for a research article. Macmillan Group - Princeton University. Available at: [Link]

-

This compound. Molbase. Available at: [Link]

Sources

Introduction: Navigating the Chemistry and Safety of a Key Pharmaceutical Building Block

An In-Depth Technical Guide to the Safe Handling of Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate

This compound is a substituted piperidine derivative increasingly recognized for its role as a versatile building block in modern drug discovery.[1][2][3][4] Its unique structural scaffold is instrumental in the synthesis of more complex pharmaceutical compounds.[3] As with any novel chemical entity, a thorough understanding of its properties and associated handling requirements is paramount for ensuring laboratory safety and experimental integrity. This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in established safety principles and data from analogous compounds. It is designed for researchers, chemists, and drug development professionals who will be working with this compound.

Compound Identification and Physicochemical Properties

A precise identification of the compound is the foundation of safe laboratory practice. The Boc-protected piperidine derivative is characterized by the following identifiers and properties.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [5][6] |

| Molecular Weight | 228.33 g/mol | [6][7] |

| CAS Number | 473838-65-2 (racemate)[5][8], 1357600-60-2 ((S)-enantiomer)[6][9], 1357600-61-3 ((R)-enantiomer)[7][10] | |

| Appearance | Varies; may be a light yellow waxy solid | [3] |

| Purity | Typically ≥97% | [5][6] |

Hazard Identification and Toxicological Assessment

While a comprehensive toxicological profile for this compound has not been thoroughly investigated, data from structurally related compounds and supplier safety data sheets (SDS) allow for a presumptive hazard assessment.[11] The primary hazards are associated with irritation and potential harm upon ingestion or inhalation.

GHS Hazard Classification (Presumptive based on related compounds):

| Hazard Class | Hazard Statement | GHS Pictogram | Precautionary Statements (Examples) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | P264, P270, P301+P317, P330, P501[12][13] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | P264, P280, P302+P352, P332+P317, P362+P364[12][13] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | P280, P305+P351+P338, P337+P317[12][13] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | P261, P271, P304+P340, P403+P233, P405[12][13] |

Disclaimer: This classification is based on data for similar chemical structures. The chemical, physical, and toxicological properties of this compound itself have not been fully investigated.[11] Always treat this compound with the caution required for a substance of unknown toxicity.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This begins with robust engineering controls and is supplemented by appropriate PPE.

Engineering Controls: The First Line of Defense

The primary objective is to minimize the potential for inhalation of dust or vapors and to prevent skin contact.

-

Chemical Fume Hood: All weighing and handling of the solid compound or its solutions should be conducted in a certified chemical fume hood. This ensures that any dust or aerosol is contained and exhausted safely.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.[11]

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[14]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE must be based on a thorough risk assessment of the procedures being performed.

-

Eye and Face Protection: Safety glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory.[11][14] For operations with a higher risk of splashing, chemical safety goggles or a full-face shield should be used.

-

Skin Protection:

-

Gloves: Handle with chemically resistant gloves (e.g., nitrile) that have been inspected for integrity prior to use.[15] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[11] Contaminated gloves must be disposed of in accordance with laboratory and local regulations.[11]

-

Lab Coat: A standard laboratory coat should be worn at all times. Ensure it is fully buttoned to protect underlying clothing and skin.

-

-

Respiratory Protection: For standard handling within a fume hood, respiratory protection is not typically required. However, in situations where a fume hood is not available or for spill cleanup, respiratory protection is necessary. A NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges should be used.[11] For nuisance dust exposures, a type P95 (US) or P1 (EU) particle respirator may be sufficient.[11][15] For higher-level protection or when handling solutions, type OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges are recommended.[11][15]

Safe Handling, Storage, and Disposal Protocols

Adherence to systematic protocols for handling, storage, and disposal is fundamental to laboratory safety and regulatory compliance.

Handling Workflow

The following workflow is designed to minimize exposure and ensure safe handling from receipt to use.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [11][15]* Specific Hazards: Hazardous decomposition products may include carbon monoxide, carbon dioxide, and nitrogen oxides (NOx). [14]* Protective Equipment: Firefighters must wear self-contained breathing apparatus for firefighting if necessary. [15]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment as outlined in Section 3. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation and evacuate personnel to safe areas. [11][15]* Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. [11]* Containment and Cleanup: Pick up and arrange disposal without creating dust. Sweep up and shovel the material into suitable, closed containers for disposal. [11][15]

Conclusion

This compound is a valuable tool in pharmaceutical research. Its safe and effective use is contingent upon a robust understanding of its potential hazards and the consistent application of rigorous safety protocols. By integrating the engineering controls, personal protective equipment, and handling procedures detailed in this guide, researchers can confidently work with this compound while ensuring a safe and compliant laboratory environment. Always consult the most recent Safety Data Sheet from your supplier before use.

References

- MSDS of (3S,4S)-4-aMino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester. (n.d.). Google.

- tert-Butyl (S)-4-amino-3,3-dimethylpiperidine-1-carboxylate. (n.d.). ChemScene.

- MSDS of tert-butyl (4S)-4-amino-3,3-difluoropiperidine-1-carboxylate. (n.d.). Capot Chemical.

- (S)-tert-Butyl 3-aminopiperidine-1-carboxylate Safety Data Sheets. (n.d.). Echemi.

- SAFETY DATA SHEET - tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate. (2023, September 5). Fisher Scientific.

- The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- (R)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate. (2023, August 15). Smolecule.

- tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate. (n.d.). BLDpharm.

- Safety Data Sheet - tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate. (2024, December 19). Fluorochem.

- tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. (n.d.). PubChem.

- 1-Boc-4-amino-3,3-dimethylpiperidine. (n.d.). Advanced ChemBlocks.

- SAFETY DATA SHEET - 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. (2025, December 19). Fisher Scientific.

- tert-Butyl (R)-3-aminopiperidine-1-carboxylate. (n.d.). Toronto Research Chemicals.

- This compound. (n.d.). Molbase.

- This compound. (n.d.). LabSolu.

- (R)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester. (n.d.). Apeiron.

- Tert-butyl 3-amino-4-(2,3-dimethylphenyl)piperidine-1-carboxylate. (n.d.). EvitaChem.

- (R)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester. (n.d.). Synblock.

- (S)-tert-Butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate. (2025, September 22). Chemsrc.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Buy (R)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate | 1357600-61-3 [smolecule.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Buy Tert-butyl 3-amino-4-(2,3-dimethylphenyl)piperidine-1-carboxylate (EVT-13290920) [evitachem.com]

- 5. 1-Boc-4-amino-3,3-dimethylpiperidine 97% | CAS: 473838-65-2 | AChemBlock [achemblock.com]

- 6. chemscene.com [chemscene.com]

- 7. CAS 1357600-61-3 | (R)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester - Synblock [synblock.com]

- 8. This compound-Molbase [molbase.com]

- 9. CAS#:1357600-60-2 | (S)-tert-Butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate | Chemsrc [chemsrc.com]

- 10. (R)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester [sobekbio.com]

- 11. capotchem.cn [capotchem.cn]

- 12. echemi.com [echemi.com]

- 13. labsolu.ca [labsolu.ca]

- 14. fishersci.com [fishersci.com]

- 15. capotchem.com [capotchem.com]

Navigating the Synthesis and Supply of a Key Pharmaceutical Building Block: A Technical Guide to Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate, a crucial building block in modern medicinal chemistry. We will delve into its commercial availability, key quality control parameters, and its significant role in the synthesis of complex pharmaceutical agents, particularly in the development of Janus kinase (JAK) inhibitors. This guide is designed to equip researchers and drug development professionals with the necessary information to effectively source, qualify, and utilize this important synthetic intermediate.

The Strategic Importance in Drug Discovery

This compound, and its chiral isomers, are highly valued intermediates in the pharmaceutical industry. The piperidine scaffold is a common motif in a vast array of bioactive molecules and approved drugs. The specific substitution pattern of this compound, featuring a protected amine on the piperidine nitrogen (Boc group), a primary amine at the 4-position, and gem-dimethyl groups at the 3-position, offers medicinal chemists a versatile platform for structural elaboration.

The gem-dimethyl group can provide steric hindrance, influencing the molecule's conformation and potentially enhancing its metabolic stability or selectivity for its biological target. The primary amine serves as a key handle for introducing a wide range of functional groups and for building out the molecular complexity required for potent and selective drug candidates. The Boc protecting group allows for selective reactions at the primary amine before deprotection and further functionalization of the piperidine nitrogen.

A significant application of this building block is in the synthesis of Janus kinase (JAK) inhibitors.[1][2][3] JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are often dysregulated in inflammatory and autoimmune diseases. By incorporating the 4-amino-3,3-dimethylpiperidine moiety, medicinal chemists can fine-tune the pharmacokinetic and pharmacodynamic properties of these inhibitors.

Commercial Availability and Supplier Landscape

A number of reputable chemical suppliers offer this compound, primarily as the racemate (CAS No. 473838-65-2) and its (S)-enantiomer (CAS No. 1357600-60-2). The availability of both the racemic mixture and the enantiomerically pure forms provides researchers with the flexibility to conduct initial screening with the more accessible racemate and then move to the potentially more potent single enantiomer for lead optimization.

For your convenience, a summary of prominent suppliers is provided below:

| Supplier | CAS Number(s) | Purity | Notes |

| ChemScene | 1357600-60-2 ((S)-enantiomer) | ≥97% | Offers custom synthesis and commercial production services.[4] |

| Sigma-Aldrich | 473838-65-2 (racemate) | Not specified on main page | Available through their partnership with ChemScene. |

| Biosynth | 473838-65-2 (racemate) | Not specified on main page | A well-established supplier of reference standards and building blocks.[5] |

| Combi-Blocks | 473838-65-2 (racemate) | 95% | Provides a range of building blocks for combinatorial chemistry.[6] |

| LabSolu | 473838-65-2 (racemate) | 97% | Offers a variety of protein degrader building blocks.[7] |

It is imperative for researchers to obtain a certificate of analysis (CoA) from the chosen supplier to verify the identity and purity of the compound before use.

Quality Control and Analytical Characterization: A Self-Validating System

Ensuring the quality of starting materials is a cornerstone of reproducible and reliable research. For this compound, a comprehensive analytical characterization should be performed to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Features:

-

A singlet integrating to 9 protons in the upfield region (around 1.4 ppm) corresponding to the tert-butyl group of the Boc protecting group.

-

Singlets for the two methyl groups at the 3-position.

-

A series of multiplets in the aliphatic region corresponding to the protons on the piperidine ring.

-

A broad singlet for the primary amine protons, which may be exchangeable with D₂O.

Expected ¹³C NMR Features:

-

A resonance around 80 ppm for the quaternary carbon of the Boc group.

-

A resonance around 28 ppm for the methyl carbons of the Boc group.

-

Resonances for the carbons of the piperidine ring.

-

A resonance for the quaternary carbon at the 3-position.

-

A resonance for the carbon bearing the amino group at the 4-position.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (C₁₂H₂₄N₂O₂), the expected exact mass is approximately 228.1838 g/mol . Electrospray ionization (ESI) is a suitable technique, and the compound should be readily observable as the [M+H]⁺ ion at m/z 229.1916.

Chromatographic Purity (HPLC)

High-performance liquid chromatography (HPLC) is essential for determining the purity of the compound. A reversed-phase method using a C18 column with a mobile phase gradient of water and acetonitrile, both containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid, is a common starting point. The purity is determined by the area percentage of the main peak in the chromatogram. A purity of ≥95% is generally acceptable for most research applications, with ≥98% being preferred for late-stage drug development.

Synthetic Approaches: Understanding the "How"

A generalized workflow for such a synthesis is depicted below:

Caption: A plausible synthetic workflow for this compound.

This reductive amination approach is a widely used and robust method for the synthesis of amines from ketones. The choice of the ammonia source (e.g., ammonium acetate, ammonia in methanol) and the reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) would need to be optimized for this specific substrate.

Safety and Handling

As with any chemical reagent, proper safety precautions must be taken when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not widely available, information for structurally similar compounds suggests that it should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex pharmaceutical agents, particularly in the development of JAK inhibitors. Its commercial availability from a range of suppliers provides researchers with access to this important intermediate. By implementing rigorous quality control measures, including NMR, MS, and HPLC analysis, and by understanding the fundamental synthetic strategies, researchers can confidently incorporate this compound into their drug discovery programs. As the demand for novel and effective therapeutics continues to grow, the importance of well-characterized and readily available building blocks like this compound will undoubtedly increase.

References

-

Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. [Link]

-

Organic Syntheses. [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester]. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

Molbase. 473838-65-2|this compound. [Link]

-

Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. [Link]

-

Supporting Information. [Link]

-

Indian Journal of Heterocyclic Chemistry. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

-

ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

- Google Patents.

-

Chembuy. This compound. [Link]

- Google Patents. EP3932919B1 - Jak inhibitor compound and use thereof.

- Google Patents. US10059714B2 - Protein kinase B inhibitors.

- Google Patents.

-

Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

- Google Patents.

Sources

- 1. KR20250003838A - JAK inhibitor analogues, preparations, and uses thereof - Google Patents [patents.google.com]

- 2. EP3932919B1 - Jak inhibitor compound and use thereof - Google Patents [patents.google.com]

- 3. US9115133B2 - Substituted fused tricyclic compounds, compositions and medicinal applications thereof - Google Patents [patents.google.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 473838-65-2 | YTA83865 [biosynth.com]

- 6. labfind.co.kr [labfind.co.kr]

- 7. labsolu.ca [labsolu.ca]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate

Introduction

Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate is a valuable saturated heterocyclic amine building block in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in a vast array of pharmaceuticals and biologically active compounds. The presence of a gem-dimethyl group at the 3-position introduces conformational rigidity and lipophilicity, which can be advantageous for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. The Boc-protected amine at the 1-position and the primary amine at the 4-position allow for orthogonal derivatization, making this a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of a practical and efficient synthetic route to this important compound, intended for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A logical and efficient approach to the synthesis of this compound involves the reductive amination of a key ketone intermediate, tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. This strategy is attractive due to the commercial availability of the starting ketone and the well-established reliability of reductive amination protocols.

The overall synthetic transformation can be visualized as follows:

Figure 1: Proposed synthetic workflow for the preparation of the target compound via reductive amination.

While this guide will focus on the reductive amination from the commercially available ketone, it is worth noting that the synthesis of the key intermediate, tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, can be achieved through various methods, including the alkylation of N-Boc-4-piperidone.[1]

Detailed Experimental Protocol: Reductive Amination

This protocol is adapted from established procedures for the reductive amination of N-protected piperidones.[2][3]

Reagents and Materials

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate | 324769-06-4 | C12H21NO3 | 227.30 | Starting Material |

| Ammonium Acetate | 631-61-8 | C2H7NO2 | 77.08 | Ammonia Source |

| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | C6H10BNaO6 | 211.94 | Reducing Agent |

| Dichloromethane (DCM), anhydrous | 75-09-2 | CH2Cl2 | 84.93 | Solvent |

| Saturated aqueous Sodium Bicarbonate (NaHCO3) | 144-55-8 | NaHCO3 | 84.01 | Quenching/Workup |

| Anhydrous Sodium Sulfate (Na2SO4) | 7757-82-6 | Na2SO4 | 142.04 | Drying Agent |

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (1.0 eq).

-

Addition of Ammonia Source: Add ammonium acetate (10.0 eq) to the flask.

-

Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to achieve a suitable concentration (e.g., 0.1-0.2 M). Stir the mixture at room temperature until the starting materials are dissolved.

-

Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The addition should be controlled to manage any potential exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Continue stirring until gas evolution ceases.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with triethylamine) to afford the pure this compound.

Mechanism of Reductive Amination

The reductive amination proceeds through a two-step, one-pot sequence:

-

Imine Formation: The ketone carbonyl group reacts with the ammonia source (in this case, ammonia generated in situ from ammonium acetate) to form an intermediate imine or enamine. This reaction is typically reversible and acid-catalyzed.

-

Reduction: The reducing agent, sodium triacetoxyborohydride, selectively reduces the formed iminium ion to the corresponding amine. STAB is a mild and selective reducing agent, which is particularly effective for reductive aminations as it does not readily reduce the starting ketone.[4]

Figure 2: Simplified mechanism of reductive amination.

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm), the gem-dimethyl groups, and the protons of the piperidine ring. The chemical shifts and coupling patterns of the piperidine protons will be indicative of the chair conformation of the ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl of the Boc group, the quaternary carbon of the tert-butyl group, the gem-dimethyl carbons, and the carbons of the piperidine ring.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Safety Considerations

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling chemicals.

-

Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

Sodium Triacetoxyborohydride (STAB): STAB is moisture-sensitive and can release flammable hydrogen gas upon contact with water. Handle in a dry environment.

-

Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

-

Quenching: The quenching of the reaction with aqueous bicarbonate should be done slowly and carefully, as it can be exothermic and produce gas.

References

-

Journal of the Chemical Society C: Organic. Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. [Link]

-

MDPI. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. [Link]

-

ResearchGate. Scheme 1. Procedure for the synthesis of the series of 4-amino-piperidine derivatives. [Link]

-

PrepChem.com. Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. [Link]

-

PubMed Central. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

-

PubChem. tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. [Link]

-

DTIC. Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]

-

PubMed Central. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]

- Google Patents. CN103304472A - Method for synthesizing 1-BOC-3-piperidone.

-

PubMed. Piperidin-4-one: the potential pharmacophore. [Link]

-

PubMed Central. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. [Link]

-

PubMed. Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

Sources

- 1. Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. 1-Boc-4-piperidone | 79099-07-3 | Benchchem [benchchem.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]

A Technical Guide to the Role of tert-Butyl 4-Amino-3,3-dimethylpiperidine-1-carboxylate in Medicinal Chemistry

Abstract

Saturated heterocyclic scaffolds are cornerstones of modern medicinal chemistry, with the piperidine ring being a particularly privileged motif found in numerous approved therapeutic agents.[1][2] This technical guide delves into the specific role and strategic advantages of a highly valuable, functionalized building block: tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate. We will explore the synthetic rationale, the profound impact of the gem-dimethyl group on molecular properties, and its application in drug discovery, supported by mechanistic insights and detailed experimental considerations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks for the creation of novel therapeutics.

Introduction: The Strategic Value of Substituted Piperidines

The piperidine ring's prevalence in pharmaceuticals stems from its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability, while also providing a three-dimensional scaffold to orient pharmacophoric features in precise spatial arrangements.[1][2] The introduction of substituents onto the piperidine core allows for fine-tuning of these properties. This compound is a pre-eminent example of a strategically designed building block, offering multiple points for synthetic elaboration and inherent structural features that address common challenges in drug design.

This guide will specifically focus on the unique contributions of its constituent parts:

-

The Piperidine Core: A proven scaffold for engaging a wide array of biological targets.

-

The 4-Amino Group: A versatile nucleophilic handle for building molecular complexity.

-

The gem-Dimethyl Group at C3: A critical structural element that imparts significant conformational and metabolic advantages.

-

The N-Boc Protecting Group: Enables controlled, regioselective chemistry.

Synthesis and Physicochemical Profile

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. A common route involves the construction of the substituted piperidine ring, followed by functional group manipulations.

A representative synthetic workflow is outlined below. The process often starts from a precursor like tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, which can be synthesized and then converted to the desired 4-amino product via reductive amination.

Illustrative Synthetic Workflow

Caption: Conformational restriction by the gem-dimethyl group.

Enhanced Metabolic Stability

A primary route of metabolism for many piperidine-containing drugs is oxidation at the carbon atoms adjacent (alpha) to the nitrogen atom or other susceptible positions on the ring. [1]The gem-dimethyl group acts as a "metabolic shield," sterically hindering the approach of metabolizing enzymes like Cytochrome P450s. [3]By blocking oxidation at the C3 position and potentially influencing the reactivity of adjacent positions, this substitution can significantly increase the half-life of a drug, leading to an improved pharmacokinetic profile. [4][3]

Applications in Drug Discovery: A Versatile Building Block

The combination of a reactive amino handle, a Boc-protected nitrogen for controlled synthesis, and the advantageous properties of the 3,3-dimethylpiperidine core makes this compound a highly sought-after intermediate. It serves as a versatile scaffold for constructing ligands for a variety of biological targets.

Role as a Scaffold in CNS Agents

Piperidine derivatives are well-represented in drugs targeting the Central Nervous System (CNS). The 3,3-dimethylpiperidine motif has been explored in the development of ligands for sigma receptors (σ1 and σ2), which are implicated in various neurological and psychiatric disorders. [5]The conformational constraint imposed by the gem-dimethyl group can be critical for achieving the specific geometry required for high-affinity and selective receptor binding. [5]

Utility in Kinase Inhibitor Design

In the design of kinase inhibitors, the piperidine ring can function as a solvent-exposed moiety to enhance solubility or as a core scaffold to project vectors into different pockets of the ATP-binding site. The 4-amino group is an ideal attachment point for building out these vectors, often via amide bond formation with a hinge-binding motif. The metabolic stability conferred by the gem-dimethyl group is particularly valuable in this class of drugs, which often requires sustained target engagement.

Synthetic Utility and Key Protocols

The primary synthetic utility of this compound lies in the reactivity of its primary amino group. This group readily participates in a variety of bond-forming reactions, most notably amide coupling.

Protocol: Standard Amide Bond Coupling

This protocol describes a general procedure for the coupling of a carboxylic acid to the 4-amino position of the piperidine scaffold using a common coupling reagent like HATU.

Materials:

-

This compound (1.0 eq)

-

Carboxylic acid of interest (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.2 eq)

-

Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

-

To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired amide.

Caption: General workflow for HATU-mediated amide coupling.

Conclusion and Future Perspectives

This compound is more than a simple building block; it is an enabling tool in medicinal chemistry. The strategic incorporation of the gem-dimethyl group provides a reliable method for enhancing metabolic stability and controlling conformation, two critical parameters in modern drug design. [4][3]Its synthetic tractability, particularly through the versatile 4-amino handle, ensures its continued application in the synthesis of complex molecular architectures.

As drug discovery continues to move towards more complex and three-dimensional chemical space, the demand for sophisticated, pre-functionalized scaffolds like this will only increase. [6]Future applications will likely see this and related 3,3-disubstituted piperidines used in the development of covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and other novel therapeutic modalities where precise spatial orientation and robust pharmacokinetic properties are paramount.

References

- EvitaChem. Tert-butyl 3-amino-4-(2,3-dimethylphenyl)piperidine-1-carboxylate.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery.

- Smolecule. (R)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate. (2023-08-15).

-

Talele, T. T. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210 (2018). Available from: [Link]

-

ResearchGate. 1-Cyclohexylpiperazine and 3,3-Dimethylpiperidine Derivatives as Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Ligands: A Review. Available from: [Link]

-

Hansen, M. H. et al. Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. Angewandte Chemie International Edition, 54(12), 3582-3585 (2015). Available from: [Link]

-

Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Available from: [Link]

-

ResearchGate. Structure–activity relationship of piperidine derivatives with.... Available from: [Link]

-

ResearchGate. Structure activity relationship of piperidine derivatives. Available from: [Link]

-

Optibrium. How to improve metabolic stability in drug discovery. (2024-09-13). Available from: [Link]

-

Indian Journal of Heterocyclic Chemistry. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Available from: [Link]

-

Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available from: [Link]

-

Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available from: [Link]

-

Journal of the American Chemical Society. Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Available from: [Link]

-

ChEMBL. Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors. Available from: [Link]

-

ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Available from: [Link]

-

ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available from: [Link]

-

ACS Omega. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. (2022-03-04). Available from: [Link]

-

National Institutes of Health. synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Available from: [Link]

-

National Institutes of Health. 3,3-Dimethylpiperidine. Available from: [Link]

-

Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022-10-11). Available from: [Link]

-

MDPI. Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. (2022-09-30). Available from: [Link]

-

ACS Publications. The gem-Dimethyl Effect Revisited. Available from: [Link]

-

PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available from: [Link]

-

NIST. 3,3-Dimethylpiperidine. Available from: [Link]

-

Aapptec Peptides. Coupling Reagents. Available from: [Link]

-

National Institutes of Health. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Available from: [Link]

-

ResearchGate. Amide Bond Formation and Peptide Coupling. Available from: [Link]

-

HBARSCI. tert-butyl (3R, 4S)-3-amino-4-methylpiperidine-1-carboxylate, min 97%, 100 mg. Available from: [Link]

-

National Institutes of Health. tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. Available from: [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. m.youtube.com [m.youtube.com]

- 4. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Advantage of Steric Confinement: A Technical Guide to tert-Butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate

Introduction: The Quest for Three-Dimensionality in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with superior efficacy and safety profiles has led to an increased appreciation for three-dimensional molecular architecture. Saturated heterocyclic scaffolds are paramount in this endeavor, providing a rigid and defined orientation of functional groups in three-dimensional space, which is crucial for precise interactions with biological targets.[1][2] Among these, the piperidine ring is a privileged scaffold, present in a multitude of approved drugs. This guide focuses on a particularly valuable building block: tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate . The strategic incorporation of the gem-dimethyl group at the C3 position introduces a unique set of conformational constraints and steric properties that medicinal chemists can leverage to address key challenges in drug discovery, from enhancing potency and selectivity to improving metabolic stability.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the synthesis, key chemical properties, and strategic applications of this versatile building block, underpinned by field-proven insights and detailed experimental protocols.

Physicochemical Properties and Structural Attributes

The utility of a building block in drug discovery is intrinsically linked to its physicochemical properties. The this compound scaffold presents a favorable profile for incorporation into drug candidates.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [3] |

| Molecular Weight | 228.33 g/mol | [3] |

| CAS Number | 324769-06-4 | [4] |

| Topological Polar Surface Area (TPSA) | 46.6 Ų | [3] |

| Predicted logP | 1.5 | [3] |

The Boc-protecting group offers the advantage of straightforward deprotection under acidic conditions, allowing for subsequent functionalization of the piperidine nitrogen. The primary amino group at the C4 position serves as a key handle for a variety of chemical transformations, including amide bond formation, reductive amination, and the introduction of diverse substituents.

The "Gem-Dimethyl Effect": A Tool for Conformational Control

The defining feature of this building block is the gem-dimethyl substitution at the C3 position. This seemingly simple structural modification has profound implications for the conformational behavior of the piperidine ring, a phenomenon often referred to as the "Thorpe-Ingold effect" or more broadly, the "gem-dimethyl effect".[5]

The two methyl groups at the same carbon atom restrict the rotational freedom of adjacent bonds, effectively "locking" the piperidine ring into a more defined chair conformation.[6] This pre-organization of the scaffold can be highly advantageous in drug design for several reasons:

-

Entropy Reduction: By reducing the number of accessible conformations, the entropic penalty of binding to a biological target is minimized. This can lead to a significant increase in binding affinity and, consequently, higher potency.[5][7]

-

Enhanced Selectivity: A more rigid scaffold presents a more defined shape for interaction with a target's binding site. This can lead to improved selectivity for the desired target over off-targets, reducing the potential for side effects.

-

Metabolic Stability: The gem-dimethyl group can shield adjacent positions from metabolic enzymes, such as cytochrome P450s, thereby blocking potential sites of metabolism and improving the pharmacokinetic profile of a drug candidate.[2]

Caption: The gem-dimethyl effect restricts conformational flexibility, leading to enhanced potency and selectivity.

Synthesis of this compound: A Validated Protocol

The most common and efficient route to the title compound involves a two-step sequence starting from a commercially available precursor. This process includes the synthesis of the key intermediate, tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, followed by reductive amination.

Step 1: Synthesis of tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate

This protocol outlines a reliable method for the synthesis of the ketone intermediate.[1][4]

Experimental Protocol:

-

Reaction Setup: To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in an appropriate solvent such as THF or DMF, add a suitable base like sodium hydride (NaH) or lithium diisopropylamide (LDA) (2.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Methylation: While maintaining the temperature at 0 °C, add methyl iodide (2.2 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate.

| Intermediate | Molecular Formula | Molecular Weight | Typical Yield |

| tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate | C₁₂H₂₁NO₃ | 227.30 g/mol | 75-85% |

Spectroscopic Data for tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate:

-

¹H NMR (CDCl₃, 400 MHz): δ 3.75 (s, 2H), 3.45 (t, J = 6.0 Hz, 2H), 2.45 (t, J = 6.0 Hz, 2H), 1.48 (s, 9H), 1.10 (s, 6H).

-